molecular formula C20H19F3N4O2 B2486799 N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-(trifluoromethoxy)benzamide CAS No. 2034544-93-7

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-(trifluoromethoxy)benzamide

Cat. No.: B2486799
CAS No.: 2034544-93-7
M. Wt: 404.393
InChI Key: HPHOUVGLIGXATQ-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C20H19F3N4O2 and its molecular weight is 404.393. The purity is usually 95%.
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Biological Activity

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-(trifluoromethoxy)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The key components include:

  • Pyrazole Ring : Known for its role in various biological activities, the pyrazole moiety is linked to a pyridine ring.
  • Trifluoromethoxy Group : This group enhances lipophilicity and can improve binding affinity to biological targets.
  • Benzamide Backbone : Commonly found in many drugs, this structure is associated with multiple pharmacological effects.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Pyrazole : Utilizing 3,5-dimethylpyrazole and appropriate aldehydes or ketones.
  • Coupling with Pyridine : A nucleophilic substitution reaction where the pyrazole derivative reacts with a pyridine derivative.
  • Final Benzamide Formation : The introduction of the trifluoromethoxy group and subsequent amide bond formation.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit potent anticancer activity. For instance:

  • Mechanism of Action : These compounds often inhibit specific kinases involved in cancer cell proliferation. In vitro studies have shown that they can significantly reduce cell viability in various cancer cell lines, including breast and lung cancer cells .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties:

  • In Vitro Studies : Tests against Gram-positive and Gram-negative bacteria show promising results, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
    • For example, compounds bearing similar structures have shown MIC values as low as 2 µg/ml against resistant strains of Staphylococcus aureus.

Anti-inflammatory Effects

Research indicates potential anti-inflammatory properties:

  • Cytokine Inhibition : The compound may reduce levels of pro-inflammatory cytokines in cellular models, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivitySignificant reduction in cell viability (IC50 values < 10 µM) against lung cancer cells.
Study BAntimicrobial EfficacyEffective against MRSA with MIC = 2 µg/ml; superior to standard treatments.
Study CAnti-inflammatory PropertiesReduced TNF-alpha production in macrophages by 50% at 10 µM concentration.

Properties

IUPAC Name

N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-3-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N4O2/c1-13-17(14(2)27(26-13)18-8-3-4-10-24-18)9-11-25-19(28)15-6-5-7-16(12-15)29-20(21,22)23/h3-8,10,12H,9,11H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHOUVGLIGXATQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)C3=CC(=CC=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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